molecular formula C10H10OS B12549281 3-Methyl-5-(thiophen-2-yl)penta-2,4-dienal CAS No. 171015-51-3

3-Methyl-5-(thiophen-2-yl)penta-2,4-dienal

Cat. No.: B12549281
CAS No.: 171015-51-3
M. Wt: 178.25 g/mol
InChI Key: RXINRHPBSKIGFG-UHFFFAOYSA-N
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Description

3-Methyl-5-(thiophen-2-yl)penta-2,4-dienal is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. This compound is characterized by the presence of a thiophene ring attached to a penta-2,4-dienal chain, which includes a methyl group at the third position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(thiophen-2-yl)penta-2,4-dienal typically involves the condensation of thiophene derivatives with aldehydes. One common method is the Knoevenagel condensation, where thiophene-2-carbaldehyde reacts with 3-methyl-2-butenal in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(thiophen-2-yl)penta-2,4-dienal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-5-(thiophen-2-yl)penta-2,4-dienal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(thiophen-2-yl)penta-2,4-dienal involves its interaction with various molecular targets and pathways. In biological systems, it may act by modulating enzyme activity, interacting with cellular receptors, or affecting signal transduction pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carbaldehyde
  • 3-Methylthiophene
  • 5-Methylthiophene-2-carbaldehyde

Uniqueness

3-Methyl-5-(thiophen-2-yl)penta-2,4-dienal is unique due to its specific structure, which combines a thiophene ring with a penta-2,4-dienal chain. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

CAS No.

171015-51-3

Molecular Formula

C10H10OS

Molecular Weight

178.25 g/mol

IUPAC Name

3-methyl-5-thiophen-2-ylpenta-2,4-dienal

InChI

InChI=1S/C10H10OS/c1-9(6-7-11)4-5-10-3-2-8-12-10/h2-8H,1H3

InChI Key

RXINRHPBSKIGFG-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=O)C=CC1=CC=CS1

Origin of Product

United States

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